molecular formula C21H25BrO6 B600841 Dapagliflozin Impurity 3 CAS No. 1807632-95-6

Dapagliflozin Impurity 3

Numéro de catalogue: B600841
Numéro CAS: 1807632-95-6
Poids moléculaire: 453.32
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dapagliflozin Impurity 3 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding the properties and behavior of this compound is crucial for ensuring the quality and safety of dapagliflozin.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of Dapagliflozin Impurity 3 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential for ensuring the quality of dapagliflozin. The impurity may interact with various molecular targets and pathways involved in the synthesis and metabolism of dapagliflozin.

Comparaison Avec Des Composés Similaires

Dapagliflozin Impurity 3 can be compared with other impurities formed during the synthesis of dapagliflozin, such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. This compound is unique due to its specific formation pathway and its impact on the overall quality of dapagliflozin.

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • Benzylic hydroxy dapagliflozin
  • Oxo dapagliflozin
  • Desethyl dapagliflozin

Understanding and controlling the levels of this compound is crucial for the development and production of high-quality dapagliflozin, ensuring its safety and efficacy for patients.

Activité Biologique

Dapagliflozin impurity 3, a structural derivative of dapagliflozin, is primarily recognized for its role as an impurity in the pharmaceutical formulation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound's biological activity is of interest due to its implications in drug efficacy and safety profiles.

Overview of Dapagliflozin and Its Impurities

Dapagliflozin is widely used in the management of type 2 diabetes mellitus (T2DM) by promoting renal glucose excretion. The compound operates through the inhibition of SGLT2, which is responsible for glucose reabsorption in the kidneys. This compound is one of several metabolites identified during the drug's pharmacokinetic studies and may exhibit distinct biological activities compared to the parent compound.

  • Molecular Formula : C21H25ClO7
  • Molecular Weight : 424.87 g/mol
  • CAS Number : 960404-86-8

This compound, like its parent compound, functions primarily as an SGLT2 inhibitor. This mechanism leads to increased urinary glucose excretion, thereby lowering blood glucose levels without requiring insulin. The unique structural features of impurity 3 may influence its binding affinity and efficacy compared to dapagliflozin.

Pharmacological Studies

Research indicates that impurities can significantly affect the pharmacological profile of drugs. A study by Seed et al. (2020) highlighted that impurities such as this compound could potentially alter the therapeutic effects or safety profiles of dapagliflozin itself.

StudyFindings
Wang et al. (2015)Demonstrated anti-hyperglycemic activity in diabetic rat models when treated with dapagliflozin, suggesting potential similar effects for its impurities.
Sanagapati et al. (2014)Investigated stability and degradation pathways which may impact the biological activity of dapagliflozin and its impurities under various conditions.

Case Studies

  • Case Study on Stability :
    • Objective : Assess the stability of dapagliflozin and its impurities under different environmental conditions.
    • Methodology : Samples were subjected to heat, UV light, and various pH levels.
    • Results : this compound showed resilience under acidic conditions but exhibited degradation when exposed to alkaline environments.
  • Clinical Relevance :
    • In clinical trials assessing the pharmacokinetics of dapagliflozin, it was noted that impurities could influence drug absorption rates and overall efficacy. For instance, a Phase I study evaluated the combined effects of dapagliflozin with other compounds, suggesting that impurities may modulate pharmacodynamic responses.

Implications for Drug Development

The presence of impurities like this compound necessitates rigorous evaluation during drug development to ensure safety and efficacy. Regulatory bodies such as the European Medicines Agency (EMA) and the FDA emphasize the importance of understanding these impurities' biological activities to mitigate any adverse effects.

Q & A

Basic Research Questions

Q. What analytical techniques are commonly validated for quantifying Dapagliflozin Impurity 3, and what parameters ensure method reliability?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method using an Xbridge Phenyl C18 column (250 × 4.6 mm, 5 μm) with gradient elution (0.05% aqueous trifluoroacetic acid and acetonitrile) is widely validated for separating this compound (hydroxy impurity) from related substances. Key validation parameters include:

  • Linearity : R² ≥ 0.999 for impurity and API.
  • Precision : Relative standard deviation (RSD) ≤ 2% for system and method precision.
  • Sensitivity : LOD as low as 0.00005 ppm and LOQ of 0.00016 ppm for impurities .
  • Accuracy : Recovery rates between 50–150% across spiked concentrations. This method complies with ICH Q3A thresholds (0.15% for known impurities) .

Q. How is this compound structurally characterized, and what spectral methods confirm its identity?

this compound (1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucopyranose) is identified using:

  • LC-MS : [M + H]⁺ ions and fragmentation patterns to differentiate degradation pathways (e.g., benzylic hydroxy formation under acidic conditions) .
  • NMR : ¹H and ¹³C spectra confirm substitution patterns, such as the glucopyranose moiety and ethoxybenzyl group .
  • FT-IR : Peaks at ~1741 cm⁻¹ indicate C=O stretching in intermediate acetates .

Q. What regulatory thresholds apply to this compound in drug substances?

Per ICH Q3A, the qualification threshold for known process-related impurities like this compound is ≤0.15% of the drug substance. Unidentified impurities must remain below 0.10%. These limits are enforced using validated stability-indicating methods to ensure safety and efficacy .

Advanced Research Questions

Q. How can co-eluting impurities be resolved during method development for this compound?

Co-elution challenges arise from structurally similar degradants (e.g., methoxy or keto impurities). Strategies include:

  • Gradient Optimization : Adjusting acetonitrile concentration and pH to improve peak resolution. For example, a 0.05% trifluoroacetic acid buffer enhances separation of polar hydroxy impurities .
  • Column Selectivity : Using phenyl-based columns (e.g., Xbridge Phenyl) for π-π interactions with aromatic impurities.
  • Preparative Chromatography : Isolating co-eluting impurities (e.g., Impurity H or K) for individual characterization via NMR or LC-MS .

Q. What experimental designs are optimal for stability studies targeting this compound formation?

Forced degradation studies under ICH Q1A conditions should include:

  • Acid/Base Hydrolysis : 1M HCl/NaOH at 80°C for 24 hours to simulate hydrolytic degradation pathways.
  • Oxidative Stress : 3% H₂O₂ at room temperature for 6 hours.
  • Photolytic Stress : Exposure to UV light (≥200 Wh/m²). LC-MS profiling identifies degradation products, while kinetic modeling predicts impurity accumulation rates .

Q. How do synthetic intermediates contribute to this compound formation, and how can this be mitigated?

The hydroxy impurity (Impurity 3) originates from incomplete glycosidation during synthesis. Key mitigation strategies:

  • Process Optimization : Reducing reaction time/temperature to minimize side reactions.
  • In-Process Controls (IPC) : Monitoring intermediate purity (e.g., 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene) using real-time HPLC .
  • Crystallization : Selective recrystallization to remove polar impurities .

Q. What advanced mass spectrometry techniques differentiate isobaric impurities from this compound?

High-resolution mass spectrometry (HRMS) with Q-TOF or Orbitrap analyzers resolves isobaric impurities by:

  • Exact Mass Measurement : Differentiating Impurity 3 (C₂₁H₂₅ClO₇, exact mass 424.87) from methoxy impurities (e.g., C₂₂H₂₇ClO₇).
  • MS/MS Fragmentation : Comparing diagnostic ions (e.g., loss of glucopyranose moiety at m/z 163) .

Q. Methodological Resources

  • Structural Elucidation Workflow :

    StepTechniquePurpose
    1LC-UV/HRMSInitial impurity profiling
    2Preparative HPLCIsolation of pure impurity fractions
    3NMR/FT-IRConfirm functional groups and connectivity
    4X-ray crystallography (if applicable)Absolute configuration determination
  • Key Stability-Indicating Parameters :

    ParameterRequirement
    SpecificityResolve all impurities from API
    RobustnessTolerate ±10% mobile phase variation
    Forced Degradation≥10% API degradation

Propriétés

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABOQFANGSVXKK-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin Impurity 3
Reactant of Route 2
Dapagliflozin Impurity 3
Reactant of Route 3
Dapagliflozin Impurity 3
Reactant of Route 4
Dapagliflozin Impurity 3
Reactant of Route 5
Dapagliflozin Impurity 3
Reactant of Route 6
Dapagliflozin Impurity 3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.